molecular formula C13H18O3 B3025631 (4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione CAS No. 64053-02-7

(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione

Cat. No.: B3025631
CAS No.: 64053-02-7
M. Wt: 222.28 g/mol
InChI Key: IFSUJJKLAULFLL-ORXSELOVSA-N
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Description

(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione: is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This particular compound features a fused ring system with multiple chiral centers, making it an interesting subject for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione typically involves multi-step organic synthesis. Key steps may include:

    Cyclization Reactions: Formation of the chromene core through cyclization of appropriate precursors.

    Chiral Catalysts: Use of chiral catalysts to ensure the correct stereochemistry at multiple chiral centers.

    Functional Group Transformations: Introduction of functional groups such as ketones and methyl groups through selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups adjacent to the chromene ring.

    Reduction: Reduction reactions can be used to modify the ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the chromene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups leading to derivatives with potentially different biological activities.

Scientific Research Applications

Chemistry

In chemistry, (4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione is studied for its unique structural properties and reactivity. It serves as a model compound for developing new synthetic methodologies and understanding reaction mechanisms.

Biology and Medicine

In biology and medicine, this compound is explored for its potential therapeutic properties. Chromenes are known for their anti-inflammatory, antioxidant, and anticancer activities. Research is ongoing to determine the specific biological targets and pathways affected by this compound.

Industry

In the industrial sector, derivatives of this compound may be used in the development of new materials, such as polymers with specific properties, or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione involves interaction with various molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific functional groups present and their interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2H-chromenes: These compounds share the chromene core but differ in the degree of saturation and functional groups.

    Isochromenes: Structural isomers with different positions of the oxygen atom in the ring system.

    Benzopyrans: Compounds with a fused benzene and pyran ring, similar to chromenes but with different substitution patterns.

Uniqueness

(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its multi-chiral center structure makes it a valuable compound for studying stereochemical effects in biological systems.

Properties

IUPAC Name

(4aS,6aR,9aR,9bR)-6a-methyl-2,4a,5,6,8,9,9a,9b-octahydro-1H-cyclopenta[f]chromene-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13-7-6-10-8(2-5-12(15)16-10)9(13)3-4-11(13)14/h8-10H,2-7H2,1H3/t8-,9-,10+,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSUJJKLAULFLL-ORXSELOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3[C@@H]([C@H]1CCC2=O)CCC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335383
Record name (4aS,6aR,9aR,9bR)‐6a‐Methyl‐dodecahydroindeno[5,4‐ b]pyran‐3,7‐dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64053-02-7
Record name (4aS,6aR,9aR,9bR)‐6a‐Methyl‐dodecahydroindeno[5,4‐ b]pyran‐3,7‐dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione
Reactant of Route 2
(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione
Reactant of Route 3
(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione
Reactant of Route 4
(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione
Reactant of Route 5
(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione
Reactant of Route 6
(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione

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